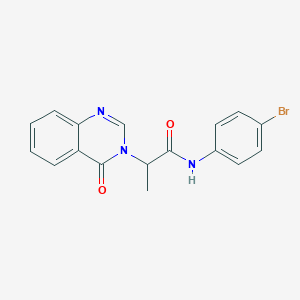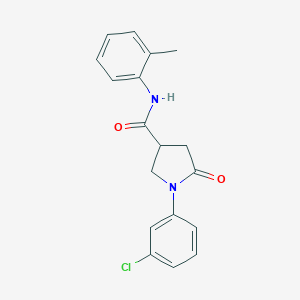
N-(4-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives and is synthesized through a specific method.
Mechanism Of Action
The mechanism of action of N-(4-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes that play a role in inflammation and cancer progression. This compound has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
N-(4-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, it has been found to reduce oxidative stress and inflammation in the brain, which may have implications for the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
One of the advantages of using N-(4-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide in lab experiments is its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties, which make it a promising candidate for further research. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
Future Directions
There are several future directions for research on N-(4-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its mechanism of action in more detail, which may lead to the development of more effective therapies. Additionally, research could be conducted on the synthesis of this compound to make it more accessible for further study.
Synthesis Methods
N-(4-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide is synthesized through a multi-step process. The first step involves the reaction of 4-bromoaniline with ethyl acetoacetate to form 4-bromo-N-ethyl-2-oxo-2H-chromene-3-carboxamide. This intermediate compound is then reacted with anthranilic acid in the presence of acetic anhydride to form 4-bromo-N-(2-carboxyphenyl)-2-oxo-2H-chromene-3-carboxamide. The final step involves the reaction of this intermediate compound with hydrazine hydrate to form N-(4-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide.
Scientific Research Applications
N-(4-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
Product Name |
N-(4-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide |
|---|---|
Molecular Formula |
C17H14BrN3O2 |
Molecular Weight |
372.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C17H14BrN3O2/c1-11(16(22)20-13-8-6-12(18)7-9-13)21-10-19-15-5-3-2-4-14(15)17(21)23/h2-11H,1H3,(H,20,22) |
InChI Key |
LNZBADIQZUJMFD-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)Br)N2C=NC3=CC=CC=C3C2=O |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Br)N2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277201.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277205.png)

![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277210.png)
![ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B277212.png)

![ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B277215.png)

![4-({[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B277221.png)
![ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B277224.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl thiophene-2-carboxylate](/img/structure/B277225.png)

![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamide](/img/structure/B277229.png)
![N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B277231.png)